2-(4-Fluoroanilino)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one
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Overview
Description
2-(4-Fluoroanilino)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one is a complex organic compound that belongs to the class of isoquinoline derivatives
Preparation Methods
The synthesis of 2-(4-Fluoroanilino)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one involves several steps, typically starting with the preparation of the isoquinoline core. One common method involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water . This method is efficient and yields high-purity products. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
2-(4-Fluoroanilino)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluoroaniline group allows for nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
2-(4-Fluoroanilino)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Fluoroanilino)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one involves its interaction with specific molecular targets and pathways. The fluoroaniline group is known to interact with enzymes and receptors, potentially inhibiting their activity. The dimethoxy substituents may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
2-(4-Fluoroanilino)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one can be compared with other isoquinoline derivatives such as:
4-Fluoroaniline: A simpler compound with similar fluoroaniline functionality but lacking the complex isoquinoline structure.
Isoquinoline: The parent compound of the isoquinoline family, which lacks the fluoroaniline and dimethoxy substituents.
Properties
CAS No. |
848730-84-7 |
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Molecular Formula |
C20H18FN3O3 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-(4-fluoroanilino)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one |
InChI |
InChI=1S/C20H18FN3O3/c1-26-17-9-12-7-8-24-16(15(12)10-18(17)27-2)11-19(23-20(24)25)22-14-5-3-13(21)4-6-14/h3-6,9-11H,7-8H2,1-2H3,(H,22,23,25) |
InChI Key |
BPBHVEPNNOUUTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN3C2=CC(=NC3=O)NC4=CC=C(C=C4)F)OC |
solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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